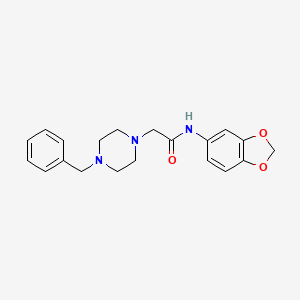

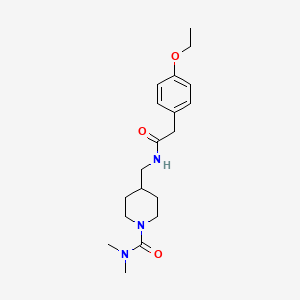

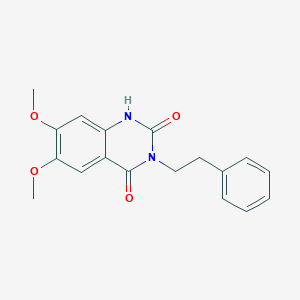

![molecular formula C18H16ClNO5 B2407703 methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate CAS No. 853891-22-2](/img/structure/B2407703.png)

methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate” is a complex organic molecule. It contains a benzo[b]1,4-dioxepin ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry and have significant biological importance .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using a variety of analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. The presence of the carbonyl group and the amine group suggests that it could participate in a variety of reactions, including condensation reactions .Scientific Research Applications

Synthesis and Chemical Behavior

Synthesis Techniques : Various synthesis techniques for related compounds, such as the use of bench-stable pyridinium salt for the benzylation of alcohols and a novel one-pot synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, illustrate the chemical versatility and reactivity of such compounds. These methods show the potential for creating diverse chemical structures with potentially valuable properties (Poon & Dudley, 2006); (Shaabani et al., 2009).

Chemical Kinetics and Optimization : A study on the chemical kinetics of complex reaction networks in the synthesis of active pharmaceutical ingredients (APIs) with a focus on benzazepine heterocyclic compounds highlights the importance of chemical engineering in optimizing synthesis processes. This research underscores the potential for improving the yield and efficiency of compound synthesis through kinetic modeling and process optimization (Grom et al., 2016).

Potential Applications

- Pharmacological Evaluation : Some studies have evaluated the pharmacological applications of compounds structurally related to methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate. For example, research on benzoxepine-1,2,3-triazole hybrids synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy showed potential antibacterial and anticancer activities, indicating the broad spectrum of biological activities these compounds may possess (Kuntala et al., 2015).

properties

IUPAC Name |

methyl 4-chloro-2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5/c1-23-18(22)13-5-4-12(19)10-14(13)20-17(21)11-3-6-15-16(9-11)25-8-2-7-24-15/h3-6,9-10H,2,7-8H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEIWDFTYNQVOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

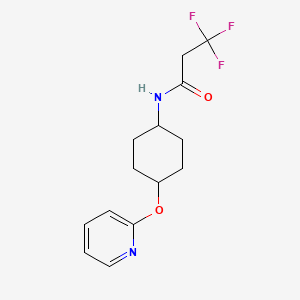

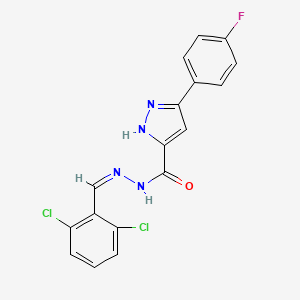

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2407621.png)

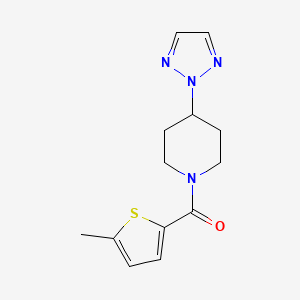

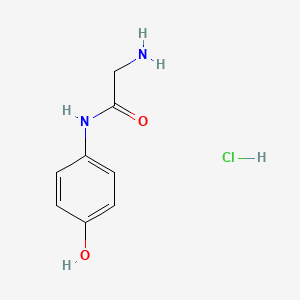

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)

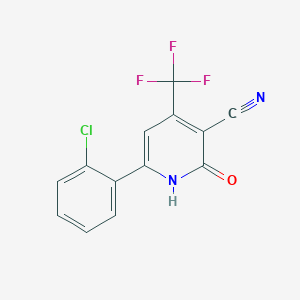

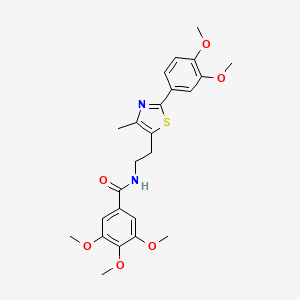

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)

![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)